molecular formula C11H16N2O B8579524 N-(2-Phenylpropan-2-yl)glycinamide CAS No. 50333-34-1

N-(2-Phenylpropan-2-yl)glycinamide

Cat. No. B8579524
CAS RN: 50333-34-1
M. Wt: 192.26 g/mol
InChI Key: DWDGLLCNUGQOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Phenylpropan-2-yl)glycinamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Phenylpropan-2-yl)glycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Phenylpropan-2-yl)glycinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

50333-34-1

Product Name

N-(2-Phenylpropan-2-yl)glycinamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-amino-N-(2-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C11H16N2O/c1-11(2,13-10(14)8-12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3,(H,13,14)

InChI Key

DWDGLLCNUGQOGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloro-N-(α,α-dimethylbenzyl)-acetamide (11.5 g; 0.054 mole) in ethanol (300 ml) was cooled to 0°C. The solution was saturated with ammonia (5 hours). Stirring was continued at room temperature for about 6 days. The solvent was removed under vacuum. The oily residue was taken up in 2N HCl and filtered. The filtrate was made alkaline by the addition of 2N NaOH. The alkaline phase was extracted three times with ether. The organic layer was dried over, anhydrous Na2SO4 and the solvent was evaporated. The N1 -(α,α-dimethylbenzyl)glycineamide was obtained as a light brown oil. Yield: 6.5 g (62.5 %).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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